

Spectroscopic Analysis of 2,4,6-Trichlorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Trichlorobenzonitrile**

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This in-depth guide presents the spectroscopic data for **2,4,6-trichlorobenzonitrile**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive reference for the structural elucidation and analytical characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for **2,4,6-trichlorobenzonitrile** is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution NMR data for **2,4,6-trichlorobenzonitrile** is not readily available in publicly accessible databases. The following tables are based on predicted chemical shifts and known ranges for similar chemical environments.

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.6 - 7.8	Singlet	2H	Aromatic C-H

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~115 - 120	-C≡N
~110 - 115	C-CN
~130 - 135	C-H
~138 - 142	C-Cl

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the infrared spectrum of **2,4,6-trichlorobenzonitrile**.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2240 - 2220	Strong, Sharp	C≡N Stretch
~1600 - 1400	Medium to Strong	Aromatic C=C Bending
~850 - 550	Strong	C-Cl Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2,4,6-trichlorobenzonitrile** was obtained using electron ionization (EI). The molecular weight of the compound is 206.456 g/mol .[\[1\]](#)

m/z	Relative Intensity	Assignment
205, 207, 209	High	$[M]^+$ (Molecular ion with isotopic pattern for 3 Cl atoms)
170, 172, 174	Medium	$[M - Cl]^+$
143, 145	Low	$[M - 2Cl]^+$
108	Medium	$[M - 3Cl]^+$
100	Medium	$[C_6H_2Cl]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,4,6-trichlorobenzonitrile** is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), in a standard 5 mm NMR tube.^[2] The solution is homogenized by gentle vortexing or sonication. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.^[3] For 1H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.^[2] Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).^[4]

2.2 Infrared (IR) Spectroscopy

For solid-state analysis using the KBr pellet method, approximately 1-2 mg of finely ground **2,4,6-trichlorobenzonitrile** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.^[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[5] Alternatively, for Attenuated Total Reflectance (ATR) analysis, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.^[5] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically

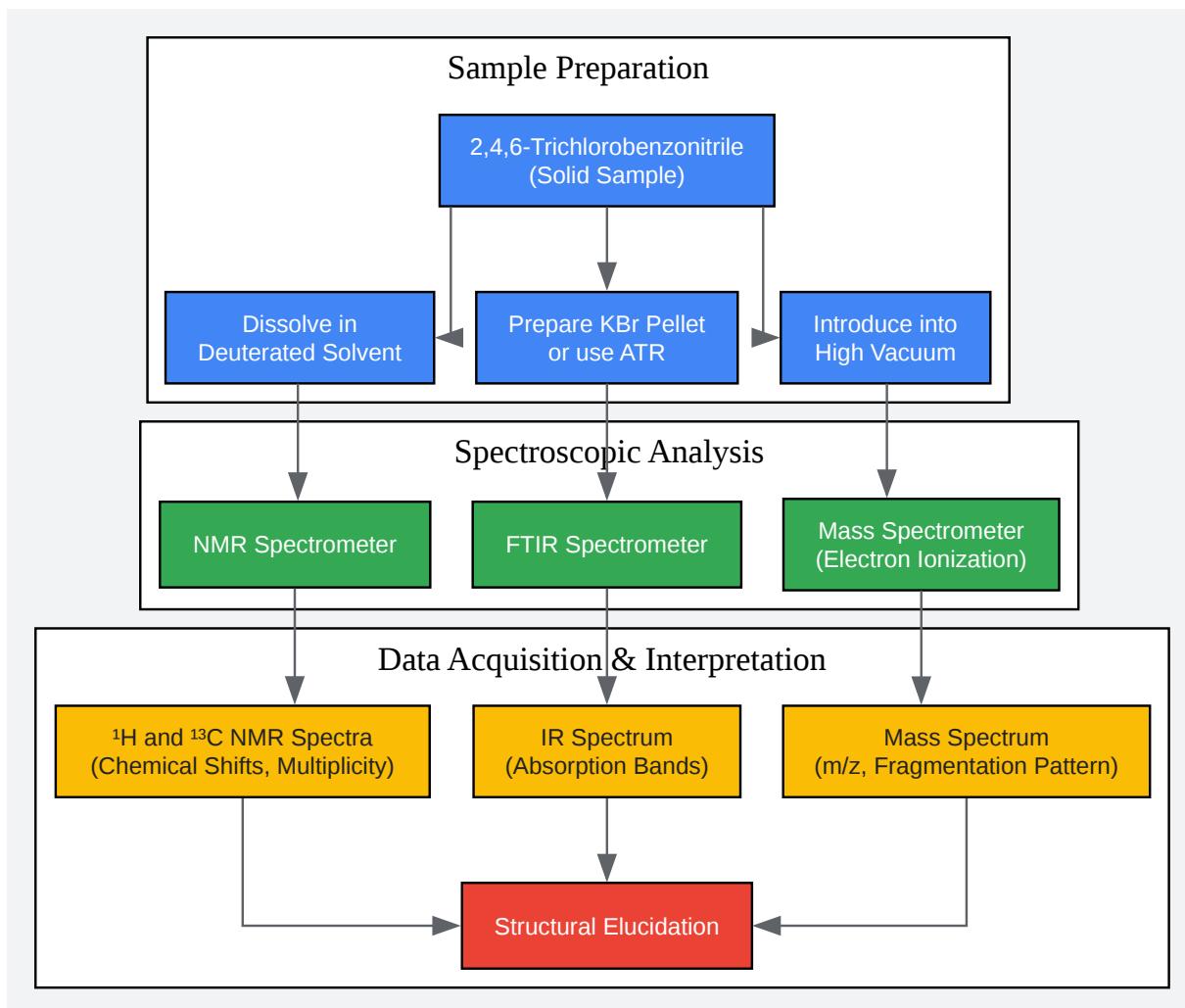
over a range of 4000 to 400 cm^{-1} . A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.[7][8] A small amount of the volatile sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-trichlorobenzonitrile**.



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Caption: General workflow for the spectroscopic analysis of **2,4,6-trichlorobenzonitrile**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Trichlorobenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297859#spectroscopic-data-for-2-4-6-trichlorobenzonitrile-nmr-ir-mass-spec>]

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